6-Chloro-2-ethoxy-4-phenylquinazoline
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Overview
Description
6-Chloro-2-ethoxy-4-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C16H13ClN2O, features a quinazoline core substituted with chloro, ethoxy, and phenyl groups, which contribute to its unique chemical properties .
Mechanism of Action
Target of Action
6-Chloro-2-ethoxy-4-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities Quinazoline derivatives are known to exhibit analgesic and anti-inflammatory activities . They interact with various biological targets, contributing to their wide-ranging pharmacological responses .
Mode of Action
It’s known that quinazoline derivatives interact with their targets, leading to changes in biological activities . For instance, a 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose .
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Given the known analgesic and anti-inflammatory activities of quinazoline derivatives , it can be inferred that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific substitutions on the quinazoline ring .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethoxy-4-phenylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is then subjected to various chemical reactions to introduce the chloro, ethoxy, and phenyl substituents.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinazoline ring. This can be achieved through methods such as the Povarov reaction or other cyclization techniques.
Final Modifications: The final steps involve introducing the chloro and ethoxy groups through substitution reactions, often using reagents like thionyl chloride and ethyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethoxy-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
6-Chloro-2-ethoxy-4-phenylquinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the biological activities of quinazoline derivatives, including their antibacterial, antifungal, and anti-inflammatory properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is explored for its potential use in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Lacks the chloro and ethoxy substituents, resulting in different biological activities.
4-Chloroquinazoline: Similar structure but without the ethoxy and phenyl groups, leading to variations in chemical reactivity and applications.
6-Ethoxy-2-phenylquinazoline:
Uniqueness
6-Chloro-2-ethoxy-4-phenylquinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-chloro-2-ethoxy-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-2-20-16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYLMZPCAMEQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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